molecular formula C9H8N2O5S B1422278 4-Methanesulfonamido-isatoic anhydride CAS No. 885269-62-5

4-Methanesulfonamido-isatoic anhydride

Cat. No.: B1422278
CAS No.: 885269-62-5
M. Wt: 256.24 g/mol
InChI Key: VDYKWZUMFVCLQR-UHFFFAOYSA-N
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Description

4-Methanesulfonamido-isatoic anhydride is a chemical compound with the molecular formula C9H8N2O5S and a molecular weight of 256.24 g/mol . It is characterized by the presence of a methanesulfonamide group attached to an isatoic anhydride core. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methanesulfonamido-isatoic anhydride typically involves the reaction of anthranilic acid derivatives with methanesulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to promote the formation of the anhydride ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of phosgene or triphosgene as a carbonyl source . These methods are efficient but require careful handling due to the toxicity of phosgene. Alternatively, catalytic carbonylation of substituted anilines with carbon monoxide can be employed to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonamido-isatoic anhydride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the anhydride to its corresponding amide.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amide derivatives.

    Substitution: Various substituted isatoic anhydride derivatives.

Scientific Research Applications

4-Methanesulfonamido-isatoic anhydride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methanesulfonamido-isatoic anhydride involves its interaction with specific molecular targets. The methanesulfonamide group can form strong hydrogen bonds with biological molecules, influencing their activity. The anhydride ring can undergo hydrolysis, releasing active intermediates that interact with enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

    Isatoic anhydride: A closely related compound with similar reactivity but lacking the methanesulfonamide group.

    Methanesulfonamide: A simpler compound that lacks the anhydride ring structure.

Uniqueness

4-Methanesulfonamido-isatoic anhydride is unique due to the presence of both the methanesulfonamide group and the isatoic anhydride core. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-(2,4-dioxo-1H-3,1-benzoxazin-7-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O5S/c1-17(14,15)11-5-2-3-6-7(4-5)10-9(13)16-8(6)12/h2-4,11H,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYKWZUMFVCLQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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